BenchChemオンラインストアへようこそ!

3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine

Drug Metabolism CYP Inhibition Lead Optimization

3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine (CAS 2384324-91-6) is a strategic pyrrolo[1,2-a]pyrimidine building block featuring a reactive 3-bromo handle essential for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling rapid SAR exploration and library synthesis. Its validated CNS-privileged scaffold, supported by in vivo efficacy data for related derivatives, makes it indispensable for neurotropic lead optimization. The documented CYP1A2 inhibition (IC50 = 7 µM) provides an early safety benchmark for DMPK strategy. Insist on this specific substitution pattern; generic analogs lack the critical bromine handle and exhibit different lipophilicity, binding profiles, and reactivity, jeopardizing hit validation and reproducibility.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Cat. No. B12828174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CN2C=C1Br
InChIInChI=1S/C8H7BrN2/c1-6-7(9)5-11-4-2-3-8(11)10-6/h2-5H,1H3
InChIKeyQBEULWUDEDIWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine: Technical Specifications and Procurement Baseline


3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine (CAS 2384324-91-6) is a fused heterocyclic building block consisting of a pyrrole ring fused to a pyrimidine ring with a bridgehead nitrogen [1][2]. It is a member of the pyrrolo[1,2-a]pyrimidine class of heterocycles, a scaffold found in a variety of biologically active molecules and pharmaceutical candidates. Its molecular formula is C8H7BrN2 with a molecular weight of 211.06 g/mol [2]. The compound features a bromine atom at the 3-position and a methyl group at the 2-position on the pyrrolo[1,2-a]pyrimidine core. It is commercially available from multiple suppliers, typically at a purity of 95% or higher .

Why 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine is Not Interchangeable with Unsubstituted or Halo-Analog Pyrrolo[1,2-a]pyrimidines


The pyrrolo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, but its biological and synthetic utility is highly dependent on the specific substitution pattern [1]. Simple substitution with a generic analog (e.g., unsubstituted pyrrolo[1,2-a]pyrimidine, or a 2-methyl analog without the 3-bromo) will result in a molecule with a different molecular weight, lipophilicity, electronic distribution, and, most critically, a different reactive handle for cross-coupling reactions. The 3-bromo substituent is not an inert bystander; it is a crucial functional handle that enables further diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to rapidly generate compound libraries. Its presence also significantly alters the compound's binding affinity and selectivity profile against various biological targets compared to its des-bromo counterpart, making generic substitution a high-risk proposition for reproducibility and hit validation [2].

3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine: Quantified Differentiation Evidence for Procurement Decisions


Quantified CYP1A2 Inhibition as a Safety Alert for Lead Optimization

In a critical ADME/Tox assay, 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine demonstrated an IC50 of 7.00E+3 nM (7 µM) for the inhibition of the major human drug-metabolizing enzyme Cytochrome P450 1A2 (CYP1A2) in human liver microsomes [1]. While an ideal comparator is not available, this value serves as a baseline for this specific scaffold. A direct quantitative comparison to an unsubstituted pyrrolo[1,2-a]pyrimidine core is not available in the public domain. However, the moderate level of inhibition (IC50 in the low micromolar range) provides a specific, quantifiable data point that informs the compound's potential for drug-drug interactions (DDI) at higher concentrations, a critical consideration for any project advancing this scaffold [1].

Drug Metabolism CYP Inhibition Lead Optimization Safety Pharmacology

Synthetic Utility: The 3-Bromo Substituent as a Superior Reactive Handle for Cross-Coupling

The presence of the bromine atom at the 3-position provides a critical and quantifiably superior reactive handle for diversification compared to an unsubstituted or chloro-analog [1]. While a direct kinetic study comparing the oxidative addition rates of 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine versus its 3-chloro counterpart is not available, this is a well-established principle in organic synthesis [2]. The C-Br bond (bond dissociation energy ~ 70 kcal/mol) is significantly weaker and more easily cleaved than a C-Cl bond (~ 81 kcal/mol) or a C-H bond (~ 110 kcal/mol), enabling more efficient and selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This feature is a primary driver for the selection of this specific intermediate over its non-halogenated or chloro-substituted analogs for the synthesis of complex libraries and advanced lead compounds [2].

Medicinal Chemistry Cross-Coupling Synthetic Methodology Library Synthesis

Class-Specific Neurotropic Potential of Pyrrolo[1,2-a]pyrimidine Scaffolds

The broader pyrrolo[1,2-a]pyrimidine class, to which the target compound belongs, has demonstrated quantifiable neurotropic activity in established in vivo models [1]. For instance, related pyrrolo[1,2-a]pyrimidine derivatives have been shown to exhibit significant anticonvulsant activity by antagonism with pentylenetetrazole (PTZ) and anxiolytic effects in both 'open field' and 'elevated plus maze' (EPM) models [1]. Additionally, these compounds increased the latent time of first immobilization in the 'forced swimming' test (FST), indicating potential antidepressant effects [1]. While the specific activity of 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine was not the subject of this primary study, the established class-level activity validates the pyrrolo[1,2-a]pyrimidine core as a relevant and promising scaffold for CNS drug discovery programs.

CNS Drug Discovery Anxiolytic Anticonvulsant Neuropharmacology

High-Impact Application Scenarios for 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization via Late-Stage Functionalization

This compound serves as a versatile advanced intermediate in medicinal chemistry campaigns. Its primary utility is for the rapid exploration of SAR through late-stage diversification. The 3-bromo substituent acts as a robust synthetic handle, enabling the introduction of a wide variety of aryl, heteroaryl, or amine groups via cross-coupling reactions to generate diverse compound libraries [1]. This allows medicinal chemists to quickly optimize potency, selectivity, and pharmacokinetic properties of lead compounds based on the pyrrolo[1,2-a]pyrimidine scaffold.

Safety Profiling and DMPK: Assessment of CYP1A2-Mediated Drug-Drug Interaction Risk

The quantitative CYP1A2 inhibition data (IC50 = 7 µM) for 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine provides a concrete and valuable early safety alert [2]. In the lead optimization phase, this data point can be used to benchmark new analogs. Compounds in the series can be compared against this baseline to ensure that structural modifications are improving the safety profile. It directly informs the project's DMPK strategy and potential for drug-drug interactions (DDI) at higher concentrations, guiding the selection of more promising candidates for in vivo studies.

CNS Drug Discovery: Leveraging a Privileged Scaffold for Neurological Indications

The pyrrolo[1,2-a]pyrimidine core is a validated privileged structure in CNS drug discovery [3]. The established in vivo efficacy of related derivatives in models of anxiety, depression, and epilepsy provides a strong rationale for using 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine as a key building block to synthesize novel analogs. The presence of the bromine atom offers a clear path for further derivatization to optimize the neurotropic activity, reduce off-target effects, and improve brain penetration for the development of next-generation CNS therapeutics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.